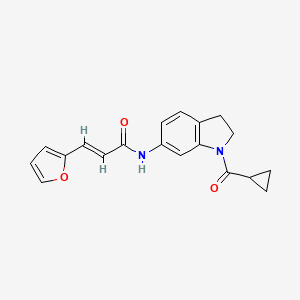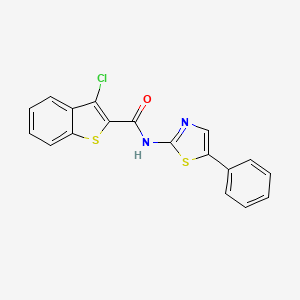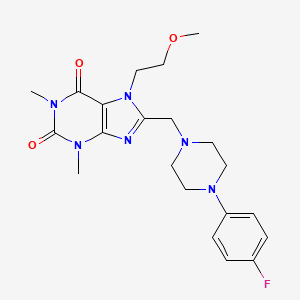
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research. This compound is synthesized through a multi-step reaction process, and its mechanism of action is still being studied.
Wissenschaftliche Forschungsanwendungen
Green Organic Chemistry Synthesis
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been utilized in green organic chemistry. Specifically, this compound, under microwave radiation, was used in the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial-derived fungi. This process demonstrated a sustainable approach to organic synthesis (Jimenez et al., 2019).
Polymer Synthesis and Antimicrobial Properties
Polymers derived from compounds including indole-based structures have shown promise in antimicrobial applications. Polycyclic chalcone-containing polyacrylamides, where indole structures are integral, have been synthesized and evaluated for their antibacterial and antifungal activities. These polymers demonstrated significant antimicrobial potential, highlighting the usefulness of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide derivatives in developing new antimicrobial agents (Boopathy et al., 2017).
Cytotoxicity in Cancer Research
This compound's analogs have been part of focused library development in cancer research. They have been synthesized to create compounds with enhanced cytotoxicity against various cancer cell lines. Such research provides insights into developing new chemotherapeutic agents and understanding the role of furan and indole derivatives in cancer treatment (Tarleton et al., 2013).
Food Safety and Contaminants
In the context of food safety, studies involving furan compounds like (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide have explored their formation and potential risk to public health. These compounds, particularly acrylamides, are formed during the cooking and processing of various foods, necessitating research into their occurrence, formation mechanisms, and potential health risks (Studer et al., 2018).
Viral Replication Inhibition
A novel chemical compound closely related to (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide has been identified as a suppressor of SARS coronavirus helicase, an essential enzyme for viral replication. This discovery highlights the potential for derivatives of this compound in antiviral drug development, particularly against coronaviruses (Lee et al., 2017).
Eigenschaften
IUPAC Name |
(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(8-7-16-2-1-11-24-16)20-15-6-5-13-9-10-21(17(13)12-15)19(23)14-3-4-14/h1-2,5-8,11-12,14H,3-4,9-10H2,(H,20,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFBVCGSLDKFW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)



![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)
![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)
![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)